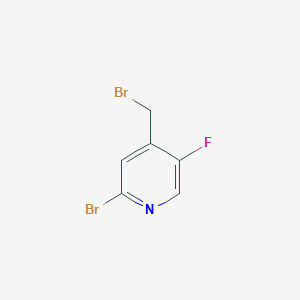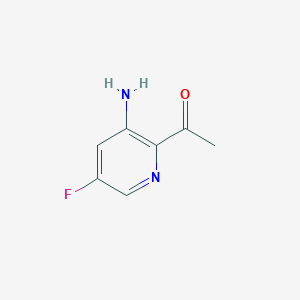
3-(1-Methylcyclobutyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylcyclobutyl)-3-oxopropanenitrile is an organic compound characterized by a nitrile group attached to a propanenitrile backbone with a 1-methylcyclobutyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclobutyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the cyclization of electron-deficient olefins with zinc powder in a mixture of t-butyl alcohol and water . Another method includes the cyclization of 1,3-dihalopropanes with zinc powder in ethanol . These methods provide efficient routes to obtain the desired compound under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylcyclobutyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and various substituted cyclobutyl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(1-Methylcyclobutyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1-Methylcyclobutyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the cyclobutyl ring provides structural rigidity and influences the compound’s reactivity. These interactions can modulate various biological processes and chemical reactions, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid
- AZD5462
Uniqueness
3-(1-Methylcyclobutyl)-3-oxopropanenitrile is unique due to its specific structural features, such as the presence of a 1-methylcyclobutyl group and a nitrile functionality
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
3-(1-methylcyclobutyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H11NO/c1-8(4-2-5-8)7(10)3-6-9/h2-5H2,1H3 |
Clé InChI |
CMKHWKNEMFQVCT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)





